molecular formula C22H25NO B13771034 Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- CAS No. 78508-60-8

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl-

Cat. No.: B13771034
CAS No.: 78508-60-8
M. Wt: 319.4 g/mol
InChI Key: IPDIKPLOBPRIPB-UHFFFAOYSA-N
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Description

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- is a complex organic compound that features a unique structure combining an acetamide group with a 9,10-ethanoanthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- involves its interaction with specific molecular targets. The 9,10-ethanoanthracene moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the acetamide group can form hydrogen bonds with various biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-N-methyl- is unique due to its combination of the 9,10-ethanoanthracene core with an acetamide group and a propyl chain. This unique structure imparts specific chemical and physical properties, making it suitable for a variety of applications in research and industry.

Properties

CAS No.

78508-60-8

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

N-methyl-N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]acetamide

InChI

InChI=1S/C22H25NO/c1-16(24)23(2)15-7-13-22-14-12-17(18-8-3-5-10-20(18)22)19-9-4-6-11-21(19)22/h3-6,8-11,17H,7,12-15H2,1-2H3

InChI Key

IPDIKPLOBPRIPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24

Origin of Product

United States

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